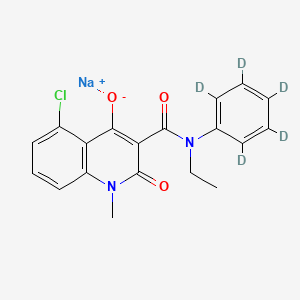
Laquinimod-d5 Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Laquinimod-d5 Sodium Salt is a deuterium-labeled derivative of Laquinimod, an immunomodulatory agent. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Laquinimod. Laquinimod itself is an orally available carboxamide derivative that has shown potential in treating multiple sclerosis and other neurodegenerative diseases by preventing neurodegeneration and inflammation in the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Laquinimod-d5 Sodium Salt involves the incorporation of deuterium atoms into the Laquinimod molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is crucial in verifying the incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions: Laquinimod-d5 Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to its dihydro form.
Substitution: Substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further studied for their pharmacological properties .
Scientific Research Applications
Laquinimod-d5 Sodium Salt is extensively used in scientific research for:
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of Laquinimod in the body.
Pharmacodynamic Studies: To study the drug’s effects on the body and its mechanism of action.
Neurodegenerative Disease Research: Investigating its potential in treating diseases like multiple sclerosis and Huntington’s disease.
Immunomodulatory Research: Exploring its effects on the immune system and its potential in treating autoimmune diseases
Mechanism of Action
Laquinimod-d5 Sodium Salt exerts its effects by modulating the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA. By inhibiting NF-κB activation, Laquinimod reduces inflammation and prevents neurodegeneration. The compound also affects other molecular targets, such as the aryl hydrocarbon receptor, which plays a role in immune regulation .
Comparison with Similar Compounds
Laquinimod: The parent compound, used for similar research purposes.
Fingolimod: Another immunomodulatory drug used in the treatment of multiple sclerosis.
Dimethyl fumarate: An oral treatment for multiple sclerosis with immunomodulatory properties
Uniqueness: Laquinimod-d5 Sodium Salt is unique due to its deuterium labeling, which allows for precise tracking and analysis in pharmacokinetic and pharmacodynamic studies. This makes it a valuable tool in drug development and research .
Properties
IUPAC Name |
sodium;5-chloro-3-[ethyl-(2,3,4,5,6-pentadeuteriophenyl)carbamoyl]-1-methyl-2-oxoquinolin-4-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3.Na/c1-3-22(12-8-5-4-6-9-12)19(25)16-17(23)15-13(20)10-7-11-14(15)21(2)18(16)24;/h4-11,23H,3H2,1-2H3;/q;+1/p-1/i4D,5D,6D,8D,9D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHPPWBIIQMBQC-MPSGHZBBSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(CC)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)[O-])[2H])[2H].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN2NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857922 |
Source


|
| Record name | Sodium 5-chloro-3-{ethyl[(~2~H_5_)phenyl]carbamoyl}-1-methyl-2-oxo-1,2-dihydroquinolin-4-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354744-14-1 |
Source


|
| Record name | Sodium 5-chloro-3-{ethyl[(~2~H_5_)phenyl]carbamoyl}-1-methyl-2-oxo-1,2-dihydroquinolin-4-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
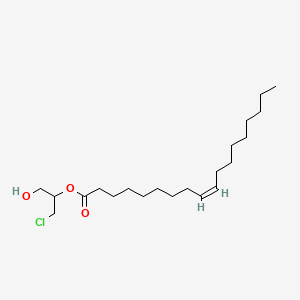
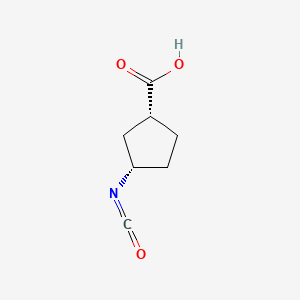
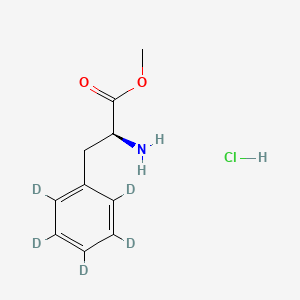
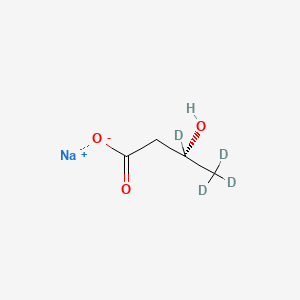
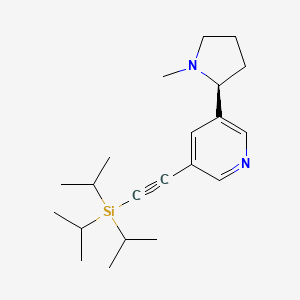
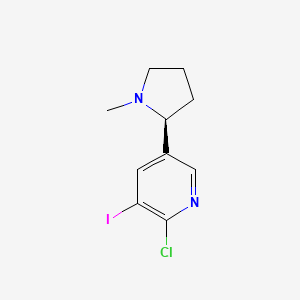

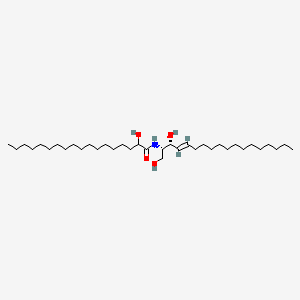
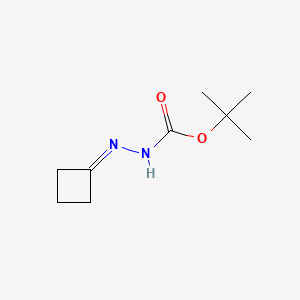

![Pyrrolo[1,2-a]pyrazin-1(2H)-one, hexahydro-7-mercapto-4-methyl-, [4R-(4-alpha-,7-alpha-,8a-ba-)]- (9](/img/new.no-structure.jpg)
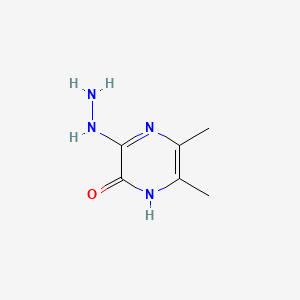
![2-(2-hydroxyethylsulfonyl)ethyl N-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexyl]carbamate](/img/structure/B587454.png)

